2-Methyl-D3-pyridine
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Overview
Description
2-Methyl-D3-pyridine, also known as alpha-methylpyridine, is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a methyl group attached to the second carbon of the pyridine ring. Pyridine derivatives, including this compound, are significant in various fields due to their unique chemical properties and wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
2-Methyl-D3-Pyridine, also known as D98627, is a pyridine derivative. Pyridine derivatives are known to interact with a variety of targets in biological systems. For instance, pyridine derivatives have been found to interact with tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . .
Mode of Action
For example, they can inhibit the activity of enzymes, modulate the function of receptors, or interfere with signaling pathways . The presence of the ring nitrogen in pyridine derivatives defines their reactivity .
Biochemical Pathways
Pyridine derivatives can affect various biochemical pathways. For instance, they have been found to interfere with the signaling pathways of the aforementioned targets . In addition, pyridine derivatives can be involved in the synthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are crucial cofactors in many biochemical reactions .
Pharmacokinetics
One study has reported that a compound with a similar structure demonstrated reasonable pharmacokinetic exposure in mice .
Result of Action
Pyridine derivatives are known to have a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is hygroscopic, meaning it absorbs moisture from the environment, which can affect its stability and reactivity . Furthermore, it can react with hydrogen peroxide, iron (II) sulfate, sulfuric acid, oxidizing agents, acids, and metals .
Biochemical Analysis
Molecular Mechanism
It is unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the changes in the effects of 2-Methyl-D3-Pyridine over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Transport and Distribution
It is unclear whether there are any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-D3-pyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine with methanol using a nickel-cobalt ferrite catalyst in a down-flow vapor-phase reactor. This method produces this compound along with other methylated pyridines . Another method involves the continuous flow synthesis using a column packed with Raney nickel and a low boiling point alcohol like 1-propanol at high temperatures .
Industrial Production Methods: Industrial production of this compound often employs continuous flow systems due to their efficiency and safety. These systems allow for high selectivity and yield, reduced reaction times, and minimized waste. The use of heterogeneous catalysis, such as Raney nickel, is common in these processes .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-D3-pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert it to dihydropyridine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated, nitrated, and sulfonated pyridine derivatives.
Scientific Research Applications
2-Methyl-D3-pyridine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals, polymers, and other materials
Comparison with Similar Compounds
2,6-Lutidine: Another methylated pyridine derivative with two methyl groups at positions 2 and 6.
3-Methylpyridine: A methylated pyridine with the methyl group at the third position.
4-Methylpyridine: A methylated pyridine with the methyl group at the fourth position
Uniqueness: 2-Methyl-D3-pyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This makes it particularly useful in certain synthetic applications where regioselectivity is crucial .
Properties
IUPAC Name |
2-(trideuteriomethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5H,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKHPKMHTQYZBB-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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